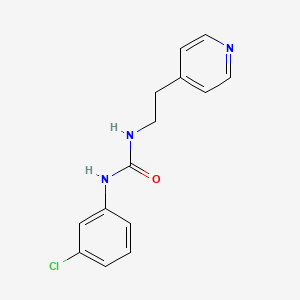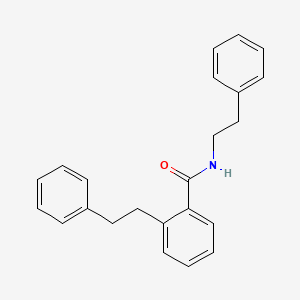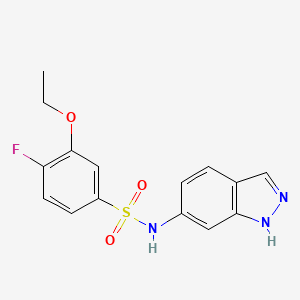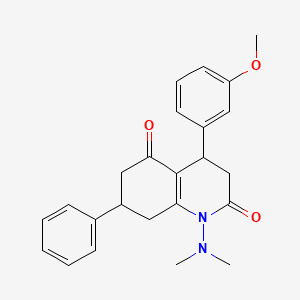![molecular formula C21H25N3O3 B11069861 N-{1-[(4-methoxyphenyl)carbamoyl]cyclohexyl}-N-methylpyridine-3-carboxamide](/img/structure/B11069861.png)
N-{1-[(4-methoxyphenyl)carbamoyl]cyclohexyl}-N-methylpyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{1-[(4-methoxyphenyl)carbamoyl]cyclohexyl}-N-methylpyridine-3-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a methoxyphenyl group, a carbamoyl group, a cyclohexyl ring, and a pyridine carboxamide moiety. It is often used in research settings due to its interesting chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(4-methoxyphenyl)carbamoyl]cyclohexyl}-N-methylpyridine-3-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the formation of the carbamoyl group through a reaction between an amine and an isocyanate. The cyclohexyl ring is introduced through cyclization reactions, and the methoxyphenyl group is added via electrophilic aromatic substitution. The final step involves the coupling of the pyridine carboxamide moiety under specific reaction conditions, such as the use of a palladium catalyst in a Suzuki-Miyaura coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
N-{1-[(4-methoxyphenyl)carbamoyl]cyclohexyl}-N-methylpyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the functional groups attached to the core structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivative compounds .
Scientific Research Applications
N-{1-[(4-methoxyphenyl)carbamoyl]cyclohexyl}-N-methylpyridine-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of N-{1-[(4-methoxyphenyl)carbamoyl]cyclohexyl}-N-methylpyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream signaling pathways. The exact molecular pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
- 1-(N-(4-methoxyphenyl)carbamoyl)-3-methylpiperidine
- Other carbamoyl-substituted cyclohexyl and pyridine derivatives
Uniqueness
N-{1-[(4-methoxyphenyl)carbamoyl]cyclohexyl}-N-methylpyridine-3-carboxamide stands out due to its unique combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound in research and industrial settings .
Properties
Molecular Formula |
C21H25N3O3 |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
N-[1-[(4-methoxyphenyl)carbamoyl]cyclohexyl]-N-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C21H25N3O3/c1-24(19(25)16-7-6-14-22-15-16)21(12-4-3-5-13-21)20(26)23-17-8-10-18(27-2)11-9-17/h6-11,14-15H,3-5,12-13H2,1-2H3,(H,23,26) |
InChI Key |
JPTUIOSIAGUVEJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)C1=CN=CC=C1)C2(CCCCC2)C(=O)NC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-({[4-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinolin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11069781.png)
![(2Z)-2-{(1S,2S,5R)-2-[4-(2-fluorophenyl)-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]oct-4-ylidene}hydrazinecarbothioamide (non-preferred name)](/img/structure/B11069785.png)

![2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B11069796.png)
![N-{2-[(2-methoxyphenyl)carbamoyl]phenyl}biphenyl-2-carboxamide](/img/structure/B11069811.png)
![N-[2-(4-methoxyphenyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]benzamide](/img/structure/B11069815.png)
![2-Methoxy-6-(3-methoxyphenyl)-3-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B11069821.png)

![2-methyl-N-[4-(1H-pyrrol-1-yl)benzyl]furan-3-carboxamide](/img/structure/B11069832.png)
![N-cyclopropyl-3-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11069833.png)

![2-{[(4,6-dihydroxypyrimidin-2-yl)sulfanyl]methyl}quinazolin-4(3H)-one](/img/structure/B11069842.png)
![4-[2,3-dimethyl-5-oxo-4-(propan-2-yl)-2,5-dihydro-1H-pyrazol-1-yl]-N-(4-sulfamoylphenyl)benzenesulfonamide](/img/structure/B11069854.png)

